molecular formula C5H11FO3S B2429790 2-Fluoro-2-methylpropyl methanesulfonate CAS No. 2274187-27-6

2-Fluoro-2-methylpropyl methanesulfonate

Cat. No.: B2429790
CAS No.: 2274187-27-6
M. Wt: 170.2
InChI Key: KTIRDCWWJSFQKH-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropyl methanesulfonate is an organic compound with the molecular formula C5H11FO3S and a molecular weight of 170.2 g/mol . It is a liquid at room temperature and is known for its reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylpropyl methanesulfonate typically involves the reaction of 2-Fluoro-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-methylpropyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethyl methanesulfonate
  • 2-Fluoro-2-methylpropyl tosylate
  • 2-Fluoro-2-methylpropyl triflate

Uniqueness

2-Fluoro-2-methylpropyl methanesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of both the fluoro and methanesulfonate groups. This combination allows for selective reactions that may not be achievable with other similar compounds .

Properties

IUPAC Name

(2-fluoro-2-methylpropyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRDCWWJSFQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274187-27-6
Record name 2-fluoro-2-methylpropyl methanesulfonate
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